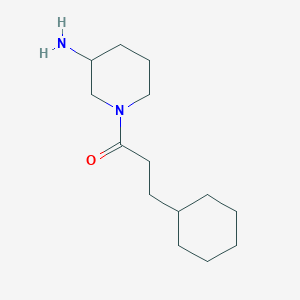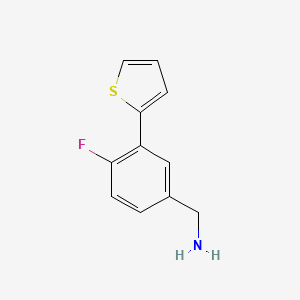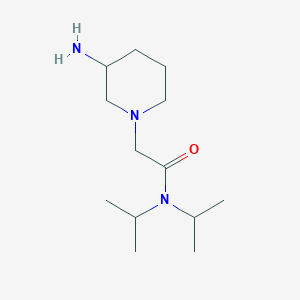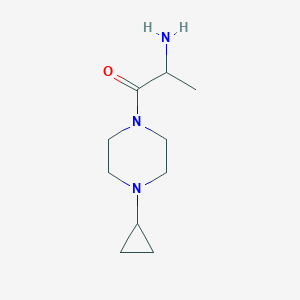
1-(3-Aminopiperidin-1-il)-3-ciclohexilpropan-1-ona
Descripción general
Descripción
1-(3-Aminopiperidin-1-yl)-3-cyclohexylpropan-1-one is a useful research compound. Its molecular formula is C14H26N2O and its molecular weight is 238.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Aminopiperidin-1-yl)-3-cyclohexylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminopiperidin-1-yl)-3-cyclohexylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diseño de Fármacos
Las piperidinas juegan un papel significativo en la industria farmacéutica. Sus derivados están presentes en más de veinte clases de fármacos, así como en alcaloides . Por lo tanto, “1-(3-Aminopiperidin-1-il)-3-ciclohexilpropan-1-ona” podría utilizarse en el diseño de nuevos fármacos.
Síntesis de Piperidinas Biológicamente Activas
El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna . Este compuesto podría utilizarse como sustrato para la síntesis de piperidinas biológicamente activas.
Actividad Antitumoral
Algunos derivados de piperidinona han mostrado una actividad anticancerígena potencial. Por ejemplo, la piperidinona 1 con espirooxindolopirrolidina incorporada se sintetizó con actividad anticancerígena potencial a través de una cicloadición dipolar 1,3-tricíclica y una posterior reacción de enamina . Por lo tanto, “this compound” podría utilizarse potencialmente en la investigación del cáncer.
Inhibición de la Dipeptidil Peptidasa-4 (DPP-4)
Este compuesto es un nuevo inhibidor de la DPP-4 competitivo, selectivo, potente y de acción prolongada en desarrollo clínico para el tratamiento de la diabetes tipo 2 . Los inhibidores de la DPP-4 se utilizan para potenciar la actividad biológica de las hormonas incretinas como el péptido similar al glucagón (GLP)-1 .
Mejora del Control Glucémico
Se ha demostrado que el tratamiento crónico con este compuesto reduce la HbA1c después de la administración de múltiples dosis en modelos de diabetes tanto genéticos como no genéticos . Esto sugiere que podría ser eficaz en el tratamiento de un amplio espectro de pacientes con diabetes tipo 2 .
Aumento de los Niveles Basales de GLP-1 Activo
La administración de múltiples dosis de este compuesto conduce a un aumento sostenido de los niveles basales de GLP-1 activo en la circulación sistémica, con beneficios a largo plazo esperados en las células alfa y beta pancreáticas .
Propiedades
IUPAC Name |
1-(3-aminopiperidin-1-yl)-3-cyclohexylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c15-13-7-4-10-16(11-13)14(17)9-8-12-5-2-1-3-6-12/h12-13H,1-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZODMCBRORQSIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(6-Methylpyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B1464316.png)


![1-[2-(4-Methoxyphenyl)ethyl]piperidin-3-amine](/img/structure/B1464321.png)

![3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one](/img/structure/B1464324.png)


![3-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1464329.png)
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1464330.png)


![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464336.png)
